molecular formula C10H7Cl2N5O2 B2562291 N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 681271-19-2

N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No. B2562291
CAS RN: 681271-19-2
M. Wt: 300.1
InChI Key: RWARGMBOMTZVGN-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. The molecule also contains an amine group (-NH2) and a nitro group (-NO2), both of which can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, substituted at the 4 and 6 positions with an amine group and a nitro group, respectively. The 4-position is also substituted with a 3,4-dichlorophenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating amine group. The dichlorophenyl group could also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro and amine groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis of Advanced Materials

Chiral N1-protected vicinal diamines , derived from amino acids, have been utilized in the synthesis of tetrahydropteridine C6-stereoisomers , including N5-formyl-(6S)-tetrahydrofolic acid . This process involves condensation with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone, followed by nitro group reduction and amine deprotection. Oxidative cyclization of the resulting triaminopyrimidinone through quinoid pyrimidine intermediates leads to a quinoid dihydropteridine, which is then reduced to a tetrahydropteridine C6-stereoisomer. This synthesis showcases the potential of such diamines in producing compounds with high enantiomeric purity and yield, underlining their application in the development of advanced pharmaceutical materials (Bailey, Chandrasekaran, & Ayling, 1992).

Environmental Chemistry

The formation of N-Nitrosodimethylamine (NDMA) , a probable human carcinogen, during the chlorination of water containing the herbicide diuron, which contains the 3,4-dichlorophenyl moiety, has been examined. The study found that NDMA formation is significantly enhanced in the presence of ammonia (chloramination), a common condition in groundwater impacted by agricultural runoff. This research highlights the importance of understanding the environmental behavior and transformation of compounds containing the 3,4-dichlorophenyl group in water treatment and environmental safety (Chen & Young, 2009).

Advancements in Polymer Science

Polyimides derived from aromatic diamines , including compounds related to N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine, have been developed for their exceptional organosolubility, thermal stability, and hydrophobic properties . These polymers, synthesized using novel aromatic diamine monomers containing pyridine rings, pyrrolidine groups, and ether linkages, exhibit high thermal stability, excellent hydrophobicity, and amorphous structure. Such advancements underscore the potential of these compounds in creating materials with specific desirable properties for applications in electronics, aerospace, and beyond (Huang et al., 2017).

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

4-N-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N5O2/c11-6-2-1-5(3-7(6)12)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWARGMBOMTZVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC(=C2[N+](=O)[O-])N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine

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